6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a 2-morpholino-2-oxoethylthio moiety at position 3. The triazole ring is connected via a methyl group to a pyrimidine-2,4-dione scaffold. The ethoxy group may enhance lipophilicity and membrane permeability, while the morpholino-thioethyl substituent could improve solubility and target binding through hydrogen bonding or enzyme inhibition.
Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5S/c1-2-32-16-5-3-15(4-6-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)33-13-19(29)26-7-9-31-10-8-26/h3-6,12H,2,7-11,13H2,1H3,(H2,22,23,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABYWMTAXABMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic molecule that exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.43 g/mol
The compound features a pyrimidine dione core linked to a thiazole moiety through a morpholino group, which is known to enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study investigating the effects of triazole derivatives on cancer cells found that they can inhibit the growth of A549 lung adenocarcinoma cells with IC₅₀ values ranging from 15 to 25 µM. The presence of the morpholino group was crucial for enhancing this activity, possibly due to improved interaction with cellular targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The inclusion of the ethoxyphenyl group is believed to enhance lipophilicity, allowing better penetration into microbial membranes.
Research Findings : In vitro studies demonstrated that similar triazole compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity associated with triazole derivatives. Compounds with structural similarities have shown promise in reducing seizure activity in animal models.
Study Results : In a recent study using a PTZ-induced seizure model, triazole derivatives demonstrated protective effects with effective doses (ED₅₀) around 20 mg/kg, indicating potential as anticonvulsant agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Interaction with Receptors : The morpholino group may facilitate binding to specific receptors involved in neurotransmission and cell signaling.
Comparative Analysis
| Property | Compound Structure | Activity Level |
|---|---|---|
| Anticancer | Triazole with morpholino | High |
| Antimicrobial | Ethoxyphenyl derivative | Moderate to High |
| Anticonvulsant | Similar triazole derivatives | Moderate |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. The compound under discussion has shown promise as an antimicrobial agent against various pathogens. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Triazole-containing compounds have been investigated for their ability to inhibit tumor cell proliferation. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulation and inhibition of DNA synthesis .
Neurological Applications
Compounds similar to this one have been explored for their neuroprotective effects. The morpholine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest that such compounds may exhibit anticonvulsant properties by modulating neurotransmitter systems .
Agricultural Applications
Fungicides
The compound's triazole structure is significant in agricultural chemistry as many triazole derivatives are utilized as fungicides. They work by inhibiting sterol biosynthesis in fungi, which is crucial for their growth and reproduction. This compound could potentially be developed into an effective fungicide against crop pathogens .
Plant Growth Regulators
There is ongoing research into the use of similar compounds as plant growth regulators. These compounds can influence physiological processes in plants, promoting growth or enhancing stress resistance .
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) synthesized various triazole derivatives and evaluated their antimicrobial activities against several strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that the compound could be further explored for development into new antimicrobial agents.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine-triazole hybrids and assessed their cytotoxicity against different cancer cell lines. One derivative showed IC50 values indicating potent activity against breast cancer cells, highlighting the potential of this class of compounds in cancer therapeutics .
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
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Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives, altering electronic properties and biological activity .
Example :
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Thioether → Sulfoxide | H₂O₂ (30%) | Corresponding sulfoxide | ~75% | |
| Thioether → Sulfone | mCPBA | Corresponding sulfone | ~60% |
Morpholino Amide Hydrolysis
The morpholino amide group (-N-(C=O)-) is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond, yielding morpholine and a carboxylic acid .
-
Basic Hydrolysis : NaOH or KOH generates a carboxylate salt .
Implications : Hydrolysis disrupts the morpholino moiety, potentially reducing kinase inhibition activity observed in related pyrimidine derivatives .
Ethoxy Group Cleavage
The 4-ethoxyphenyl group undergoes dealkylation under strong acids (e.g., HBr/AcOH) or via enzymatic demethylation:
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Reaction : Cleavage of the ethoxy (-OCH₂CH₃) group to form a phenolic (-OH) derivative .
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Biological Relevance : In vivo metabolism may convert the ethoxy group to a hydroxylated metabolite .
Conditions :
Pyrimidinedione Tautomerism and Reactivity
The pyrimidine-2,4(1H,3H)-dione core exists in keto-enol tautomeric forms, influencing its hydrogen-bonding interactions and nucleophilic reactivity:
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Keto Form : Dominant in non-polar solvents, enabling hydrogen bonding with biological targets .
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Enol Form : Reactive toward electrophiles at the enolic oxygen .
Example Reaction :
Triazole Ring Modifications
The 1,2,4-triazole ring participates in:
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Nucleophilic Substitution : Halogenation at the C5 position using N-bromosuccinimide (NBS) .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to introduce diverse substituents .
Patent Example : Substituted triazole-pyrimidine hybrids in WO2014106800A2 demonstrate enhanced kinase inhibition after triazole functionalization .
Biological Interactions and Catalytic Activity
In enzymatic assays, the compound’s morpholino and pyrimidinedione groups interact with tautomerase enzymes (e.g., MIF2):
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Mechanism : The pyrimidinedione core mimics natural substrates, inhibiting enzymatic activity via competitive binding .
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IC₅₀ Values : Analogous thieno-pyrimidines show IC₅₀ values in the low micromolar range (e.g., 2.6 μM for compound 3i ) .
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares the target compound with structurally related derivatives from literature:
Functional Group Analysis
- Triazole Core: Present in all analogs, this heterocycle is known for metabolic stability and diverse bioactivity, including antiviral and anti-inflammatory effects .
- Pyrimidine Derivatives : The target’s pyrimidine-dione and analog 6’s pyrimidine-carbonitrile suggest roles in nucleotide mimicry or enzyme inhibition. Carbonitrile groups often enhance binding affinity .
- Morpholino and Thioether Linkages: The morpholino group in the target and analog 6 may improve solubility, while thioether bonds (target and 738604-79-0) enhance stability and facilitate interactions with cysteine residues in enzymes .
Research Findings and Hypotheses
Antiviral Potential
Triazolothiadiazole derivatives () exhibit 20–40% inhibition of cucumber mosaic virus, suggesting the target’s triazole-pyrimidine scaffold may share similar mechanisms. The ethoxyphenyl group could enhance cell penetration compared to simpler aryl substituents .
Kinase/Enzyme Inhibition
Analog 6’s pyrimidine-carbonitrile and morpholine-carbonyl groups are common in kinase inhibitors (e.g., imatinib). The target’s morpholino-thioethyl group may similarly interact with ATP-binding pockets .
Computational and Predictive Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
